REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].[CH:12]([NH:14][NH:15][CH:16]=O)=O.[Si](Cl)(C)(C)C.CCN(CC)CC>N1C=CC=CC=1>[F:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[N:4]1[CH:16]=[N:15][N:14]=[CH:12]1
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Name
|
|
Quantity
|
415 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
703 mg
|
Type
|
reactant
|
Smiles
|
C(=O)NNC=O
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added dropwise
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with EtOAc (4×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in a small amount of DCM
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (SiO2, hexanes to 100% EtOAc, 40 g column, 40 min. gradient)
|
Duration
|
40 min
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])N1C=NN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: PERCENTYIELD | 37.9% | |
YIELD: CALCULATEDPERCENTYIELD | 37.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |